molecular formula C10H8BrN3O2 B12275299 6-Bromo-4-hydroxyquinoline-3-carbohydrazide

6-Bromo-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B12275299
M. Wt: 282.09 g/mol
InChI Key: HWOPDVQLXVYZSB-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8BrN3O2 and a molecular weight of 282.09 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and a carbohydrazide moiety attached to a quinoline ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:

The reaction conditions often include:

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Temperature: The reaction is typically carried out at reflux temperature.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and temperature control.

    Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-hydroxyquinoline-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-hydroxyquinoline-3-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and ester counterparts. This uniqueness makes it valuable in specific research applications where these properties are desired .

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H8BrN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16)

InChI Key

HWOPDVQLXVYZSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)NN

Origin of Product

United States

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